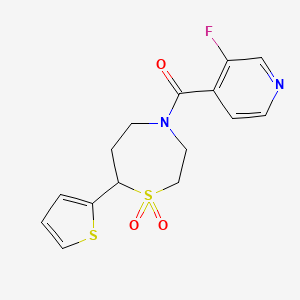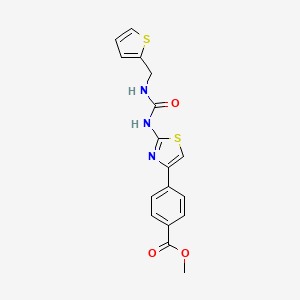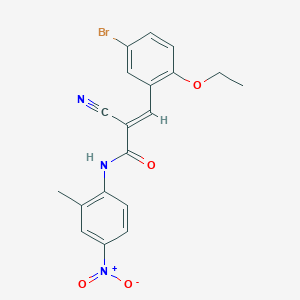
(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide is a synthetic organic compound characterized by its complex structure and potential applications in various fields of scientific research. This compound is notable for its unique combination of functional groups, including a bromine atom, an ethoxy group, a cyano group, and a nitrophenyl group, which contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide typically involves a multi-step process that includes the formation of key intermediates and the subsequent coupling of these intermediates under specific reaction conditions. One common synthetic route may involve the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring.
Ethoxylation: Addition of an ethoxy group to the brominated phenyl ring.
Nitration: Introduction of a nitro group to the second phenyl ring.
Formation of the Cyano Group: Introduction of a cyano group to the intermediate compound.
Coupling Reaction: Final coupling of the intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Conversion of the nitro group to an amino group, resulting in an amine derivative.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
科学研究应用
(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of (E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.
Interaction with Receptors: Modulating the activity of cellular receptors and signaling pathways.
Alteration of Gene Expression: Influencing the expression of genes related to its biological activity.
相似化合物的比较
(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide can be compared with other similar compounds, such as:
(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide: Lacks the nitro group, resulting in different chemical properties and reactivity.
(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(4-nitrophenyl)prop-2-enamide: Lacks the methyl group, affecting its biological activity and interactions.
(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-aminophenyl)prop-2-enamide: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
属性
IUPAC Name |
(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O4/c1-3-27-18-7-4-15(20)10-13(18)9-14(11-21)19(24)22-17-6-5-16(23(25)26)8-12(17)2/h4-10H,3H2,1-2H3,(H,22,24)/b14-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOQKOJXSIQXCF-NTEUORMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
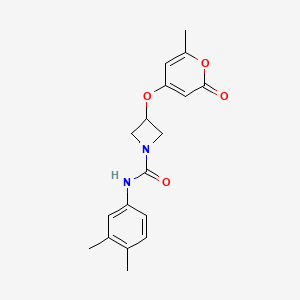
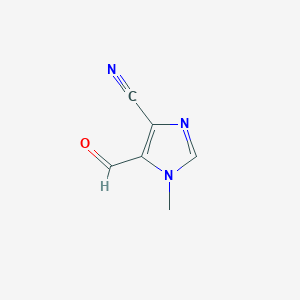
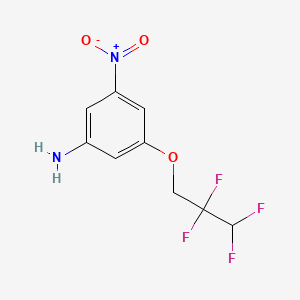
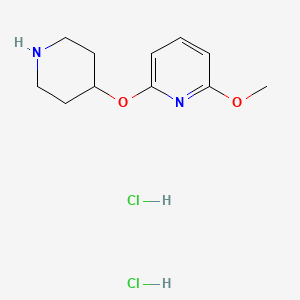
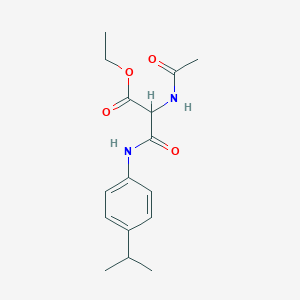
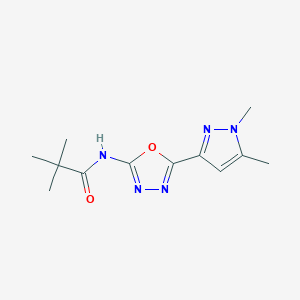
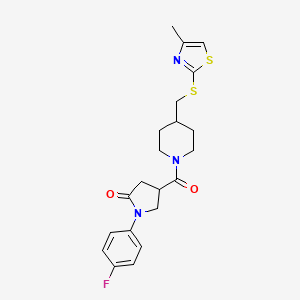
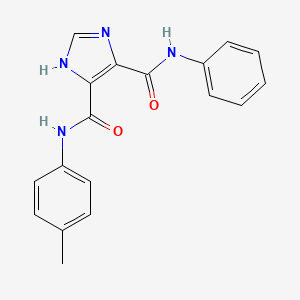
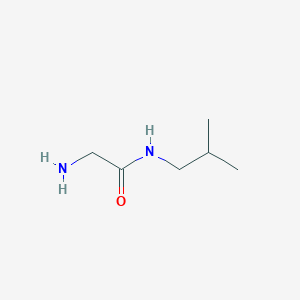


![2-[(cyanomethyl)sulfanyl]-4-oxo-N-[(oxolan-2-yl)methyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2409428.png)
